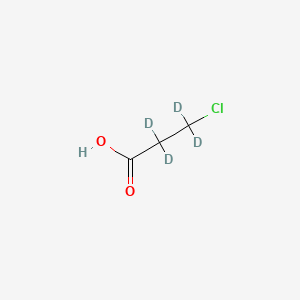
Methyl 2-(trifluoromethyl)thiazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C6H4F3NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” consists of a thiazole ring substituted with a trifluoromethyl group and a carboxylate ester . The molecular weight of the compound is 211.16 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” is a solid at 20 degrees Celsius . It has a melting point of 173 degrees Celsius . The compound is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles, including Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, have been found to exhibit antimicrobial properties . For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity .
Antifungal Activity
Thiazole derivatives have been used in the development of antifungal drugs . The presence of sulfur and nitrogen in the thiazole ring contributes to their bioactivity .
Anti-inflammatory Activity
Thiazole compounds have shown potential as anti-inflammatory agents . A specific compound exhibited significant analgesic and anti-inflammatory activities .
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their antitumor and cytotoxic effects . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .
Antioxidant Activity
Some thiazole derivatives have demonstrated potent DPPH radical scavenging activity . This suggests potential applications in the development of antioxidant therapies .
Antibacterial Activity
Thiazole derivatives have been screened for their preliminary in vitro antibacterial activity against various bacterial strains . This suggests potential applications in the development of new antibacterial drugs .
Safety and Hazards
“Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
The future directions for “Methyl 2-(trifluoromethyl)thiazole-4-carboxylate” could involve further exploration of its potential therapeutic roles, given the diverse biological activities of thiazole derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Wirkmechanismus
Target of Action
Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, a derivative of thiazole, has been found to interact with various biological targets. Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They can also inhibit the in vivo growth of Xanthomonas .
Biochemical Pathways
Thiazole derivatives, including Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, can affect various biochemical pathways. For example, thiamine, a compound that naturally contains a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 173°C . It is soluble in methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
For example, they have been found to have antibacterial and antifungal potential .
Action Environment
The action of Methyl 2-(trifluoromethyl)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at room temperature in a cool and dark place . Furthermore, its solubility in methanol suggests that it could potentially be affected by the presence of certain solvents in its environment.
Eigenschaften
IUPAC Name |
methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c1-12-4(11)3-2-13-5(10-3)6(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSZYDFRKPHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181987 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoromethyl)thiazole-4-carboxylate | |
CAS RN |
1286734-79-9 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)









![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)